9-Hydroxyoctadeca-10,12-dienoic acid is primarily derived from linoleic acid, a polyunsaturated fatty acid found in many vegetable oils. It can also be synthesized from the seeds of certain plants, such as Dimorphotheca sinuata, which contain significant amounts of this compound. In terms of classification, it belongs to the category of organic compounds known as linoleic acids and derivatives, specifically categorized as a hydroxy fatty acid.
The synthesis of 9-hydroxyoctadeca-10,12-dienoic acid can occur through various methods:
The molecular formula of 9-hydroxyoctadeca-10,12-dienoic acid is , with a molecular weight of approximately 296.44 g/mol. The structure features:
The stereochemistry around the hydroxy group is significant for its biological activity, with the (S) configuration being predominant in natural sources. The structural representation can be expressed in SMILES notation as CCCCCC\C=C\C=C[C@@H](O)CCCCCCCC(O)=O
.
9-Hydroxyoctadeca-10,12-dienoic acid participates in various chemical reactions:
The mechanism of action for 9-hydroxyoctadeca-10,12-dienoic acid primarily involves its role as a signaling molecule within cells:
The specific interactions often depend on its concentration and the presence of other signaling molecules within the cellular environment.
The physical properties of 9-hydroxyoctadeca-10,12-dienoic acid include:
Chemical properties include:
9-Hydroxyoctadeca-10,12-dienoic acid has several scientific applications:
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5